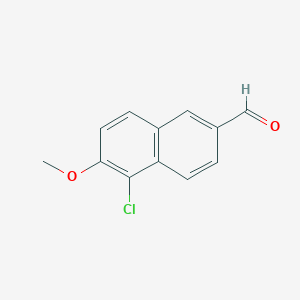

5-Chloro-6-methoxy-2-naphthaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

5-chloro-6-methoxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-7H,1H3 |

InChI Key |

MIBRVVWXUBIHDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)C=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Chloro-6-methoxy-2-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-step process, commencing with the preparation of the key intermediate, 1-chloro-2-methoxynaphthalene, followed by its formylation to yield the target compound. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the synthesis of the crucial intermediate, 1-chloro-2-methoxynaphthalene. This is followed by a regioselective formylation reaction to introduce the aldehyde functionality at the 2-position of the naphthalene ring system.

Caption: Overall synthetic workflow for this compound.

II. Step 1: Synthesis of 1-Chloro-2-methoxynaphthalene

The preparation of the key intermediate, 1-chloro-2-methoxynaphthalene, is foundational to this synthesis. A robust method involves the methylation of 2-naphthol to form 2-methoxynaphthalene, which is subsequently chlorinated.

Experimental Protocol:

A. Methylation of 2-Naphthol to 2-Methoxynaphthalene:

A common method for the methylation of 2-naphthol involves the use of a methylating agent such as dimethyl sulfate in the presence of a base.

-

In a well-ventilated fume hood, dissolve 2-naphthol in a suitable solvent such as methylene chloride.

-

Add a base, for example, an aqueous solution of sodium hydroxide, to the mixture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-methoxynaphthalene, which can be purified by recrystallization or distillation.

B. Chlorination of 2-Methoxynaphthalene:

The chlorination of 2-methoxynaphthalene can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.[1]

-

Dissolve 2-methoxynaphthalene in an inert solvent like methylene chloride in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude 1-chloro-2-methoxynaphthalene.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | 2-Naphthol | |

| Intermediate | 2-Methoxynaphthalene | |

| Final Product | 1-Chloro-2-methoxynaphthalene | |

| Purity | >95% (after purification) | [1] |

III. Step 2: Formylation of 1-Chloro-2-methoxynaphthalene

The final step in the synthesis is the introduction of a formyl group onto the 1-chloro-2-methoxynaphthalene intermediate. The Vilsmeier-Haack reaction is a suitable method for this formylation, known for its effectiveness with electron-rich aromatic compounds.[2][3] The electron-donating methoxy group in 1-chloro-2-methoxynaphthalene directs the electrophilic substitution to the C6 position, resulting in the desired this compound.

Caption: Vilsmeier-Haack formylation of 1-Chloro-2-methoxynaphthalene.

Experimental Protocol:

-

In a three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.

-

After the formation of the reagent, add a solution of 1-chloro-2-methoxynaphthalene in an anhydrous solvent (e.g., dichloromethane) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | 1-Chloro-2-methoxynaphthalene | |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | [2][3] |

| Final Product | This compound | |

| Purity | >98% (after purification) |

IV. Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The procedures outlined, leveraging common laboratory reagents and techniques, offer a practical approach for researchers in the fields of organic synthesis and drug discovery. Careful control of reaction conditions and appropriate purification methods are crucial for obtaining the target compound in high yield and purity.

References

An In-depth Technical Guide to Naphthaldehyde Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of two related naphthaldehyde derivatives: 5-Chloro-6-methoxy-2-naphthaldehyde and 6-Methoxy-2-naphthaldehyde. While the former is a specific, targeted query, the latter is a significantly more researched compound with extensive applications in drug development and diagnostics. This paper will address both, with a detailed focus on the more comprehensively documented 6-Methoxy-2-naphthaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below for easy comparison.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 17579-74-7 |

| Molecular Formula | C₁₂H₉ClO₂ |

| Molecular Weight | 220.65 g/mol |

| Boiling Point | 367.9±42.0 °C (Predicted) |

Table 2: Physicochemical Data for 6-Methoxy-2-naphthaldehyde

| Property | Value | Source |

| CAS Number | 3453-33-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2][4] |

| Molecular Weight | 186.21 g/mol | [3][4][5] |

| Appearance | White to yellow to beige-yellow crystalline solid | [2][6] |

| Melting Point | 81-84 °C | [3] |

| Boiling Point | 340.2 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |

| Density | 1.169 g/cm³ | [5] |

| Flash Point | 162.7 °C | [5] |

| Refractive Index | 1.642 | [5] |

Experimental Protocols: Synthesis of 6-Methoxy-2-naphthaldehyde

Several synthetic routes for 6-Methoxy-2-naphthaldehyde have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Grignard Reaction

This method involves the reaction of 2-bromo-6-methoxynaphthalene with an orthoformate ester via a Grignard reagent.

Materials:

-

2-bromo-6-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triethyl orthoformate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Dissolve 2-bromo-6-methoxynaphthalene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add triethyl orthoformate dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-Methoxy-2-naphthaldehyde.

Synthesis via Bromination and Formylation of 2-Methoxynaphthalene

This two-step process involves the bromination of 2-methoxynaphthalene followed by a formylation reaction.[7]

Step 1: Synthesis of 6-bromo-2-methoxynaphthalene

-

Materials: 2-methoxynaphthalene, glacial acetic acid, bromine, tin powder, water.

-

Procedure:

-

Dissolve 2-methoxynaphthalene in glacial acetic acid in a three-necked flask with mechanical stirring.[7]

-

Cool the solution in an ice bath and slowly add a mixture of bromine and glacial acetic acid dropwise, maintaining the temperature below 30°C.[7]

-

Stir at room temperature for 1 hour after the addition is complete.[7]

-

Add water and slowly heat to reflux.[7]

-

Add tin powder in batches and continue to reflux for 2-3 hours.[7]

-

After cooling, the product can be isolated and purified.

-

Step 2: Synthesis of 6-Methoxy-2-naphthaldehyde

-

Materials: 6-bromo-2-methoxynaphthalene, N,N-dimethylformamide (DMF), n-butyllithium, anhydrous tetrahydrofuran (THF), ethyl acetate.

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-bromo-2-methoxynaphthalene in anhydrous THF in a reaction vessel.

-

Cool the vessel and gradually add n-butyllithium solution dropwise, followed by stirring.

-

Add DMF and continue stirring.

-

The resulting oily liquid is then recrystallized from ethyl acetate to obtain the yellow solid product, 6-methoxy-2-naphthaldehyde.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of 6-Methoxy-2-naphthaldehyde from 2-methoxynaphthalene.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 6-メトキシ-2-ナフトアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

physical and chemical properties of 5-Chloro-6-methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthaldehyde derivative. Naphthaldehyde and its derivatives are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of chloro and methoxy substituents on the naphthalene ring is expected to influence the molecule's chemical reactivity and biological properties. This guide provides a summary of the available physical and chemical properties of this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information for the target compound and its close analog, 6-methoxy-2-naphthaldehyde, for comparative purposes.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 17579-74-7 | [1] |

| Molecular Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| IUPAC Name | 5-chloro-6-methoxynaphthalene-2-carbaldehyde |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available |

Table 3: Comparative Physical Properties of 6-Methoxy-2-naphthaldehyde (CAS: 3453-33-6)

| Property | Value | Source |

| Melting Point | 81-84 °C | [2] |

| Boiling Point | 196 °C at 10 mmHg | [2] |

| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water. | [2][3] |

Experimental Protocols

General Synthesis Approach

The synthesis of substituted naphthaldehydes often involves a multi-step process starting from a substituted naphthalene precursor. A plausible synthetic route for this compound could involve the formylation of a 1-chloro-2-methoxynaphthalene derivative. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto an aromatic ring.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. For reference, the following sections describe the expected spectral characteristics based on the analysis of the closely related compound, 6-methoxy-2-naphthaldehyde, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the aldehyde proton, and the methoxy protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro and methoxy substituents. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The methoxy protons would appear as a singlet at around 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the aldehyde would be significantly downfield (around 190 ppm). The carbons attached to the chlorine and oxygen atoms would also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.65 g/mol ). The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the methoxy group (CH₃O), and the chlorine atom. The isotopic pattern of the molecular ion peak would confirm the presence of one chlorine atom.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the aldehyde functional group and the substituted naphthalene ring.

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and other derivatives.

-

Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing chloro group will influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring.

Substituted naphthaldehydes are valuable precursors in medicinal chemistry. They have been used in the synthesis of compounds with a range of biological activities, including antimicrobial and anticancer properties. The specific biological role of this compound has not been extensively studied.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. However, a comprehensive characterization of its physical and chemical properties is not yet available in the public domain. Further experimental investigation is required to fully elucidate its properties and potential uses. Researchers interested in this compound may need to perform their own synthesis and characterization. The information provided in this guide for the closely related 6-methoxy-2-naphthaldehyde can serve as a useful reference point for such studies, keeping in mind the expected differences due to the presence of the chloro substituent.

References

An In-depth Technical Guide on the Structural Analysis of 6-Methoxy-2-naphthaldehyde

Disclaimer: Initial searches for "5-Chloro-6-methoxy-2-naphthaldehyde" did not yield any specific structural or experimental data. The following guide provides a comprehensive structural analysis of the closely related and well-documented compound, 6-Methoxy-2-naphthaldehyde . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

This technical guide offers a detailed examination of the structural characteristics, spectroscopic properties, and synthesis of 6-methoxy-2-naphthaldehyde, a valuable intermediate in organic synthesis.[1] The compound is notably used in the preparation of various derivatives, including chalcones and butan-2-one related compounds.[2][3] It also serves as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes.[1]

Molecular Structure and Properties

6-Methoxy-2-naphthaldehyde has the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[4] The structure consists of a naphthalene core substituted with a methoxy group at the 6-position and an aldehyde group at the 2-position.

Table 1: Physical and Chemical Properties of 6-Methoxy-2-naphthaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Melting Point | 81-84 °C | [2][5] |

| Appearance | White to yellow to orange crystals or powder | [6] |

| CAS Number | 3453-33-6 | [7] |

Crystallographic Data

The crystal structure of 6-methoxy-2-naphthaldehyde has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group Pcab.[8] Another source mentions the orthorhombic space group P212121.[1][2][3]

Table 2: Crystal Data and Structure Refinement for 6-Methoxy-2-naphthaldehyde

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [8] |

| Space Group | Pcab | [8] |

| a (Å) | 7.4720(8) | [8] |

| b (Å) | 15.6800(11) | [8] |

| c (Å) | 16.4010(15) | [8] |

| Volume (ų) | 1921.6(3) | [8] |

| Z | 8 | [8] |

| Density (calculated) (Mg/m³) | 1.287 | [8] |

The crystal structure exhibits intermolecular hydrogen bonds of the C-H···O type.[8]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and characterization of 6-methoxy-2-naphthaldehyde.

Table 3: Spectroscopic Data for 6-Methoxy-2-naphthaldehyde

| Technique | Data | Reference |

| ¹³C NMR | Spectra available | [9] |

| FTIR | Spectra available (cast from CHCl₃) | [9] |

| Mass Spectrometry | Data available | [10] |

Experimental Protocols

Synthesis of 6-Methoxy-2-naphthaldehyde

Several synthetic routes for 6-methoxy-2-naphthaldehyde have been reported. One common method involves the Grignard reaction of 2-bromo-6-methoxynaphthalene with triethylorthoformate.[2][3][5] Another approach starts from 2-methoxynaphthalene, which undergoes bromination and reduction to yield 6-bromo-2-methoxynaphthalene. This intermediate then reacts with N,N-dimethylformamide to produce the final product.[11] A patented method describes the chemical reaction of 6-methoxy-2-naphthalene ethyl ketone with a catalyst in an organic solvent.[12]

Experimental Workflow: Synthesis from 2-Methoxynaphthalene

Caption: Synthesis workflow for 6-methoxy-2-naphthaldehyde.

Computational Analysis

Quantum chemical computations have been employed to study the structure-property relations of 6-methoxy-2-naphthaldehyde, including its second harmonic generation efficiency.[8] Computational studies, such as Density Functional Theory (DFT), are valuable for understanding the electronic properties and reactivity of the molecule.[13]

Applications in Drug Development

6-Methoxy-2-naphthaldehyde serves as a precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their anti-inflammatory properties.[5] The aldehyde functionality allows for its use in the synthesis of chalcones, which are known to exhibit a wide range of pharmacological activities.[2][3]

Logical Relationship: From Structure to Application

Caption: Interrelation of analysis, synthesis, and applications.

References

- 1. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 2. 6-甲氧基-2-萘醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 6-Methoxy-2-naphthaldehyde 98 3453-33-6 [sigmaaldrich.com]

- 6. 6-Methoxy-2-naphthaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

- 11. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: ¹H and ¹³C NMR Data for 5-Chloro-6-methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthalene derivative of interest in medicinal chemistry and materials science. Spectroscopic characterization, particularly through ¹H and ¹³C NMR, is crucial for its unambiguous identification and the confirmation of its chemical structure. This guide aims to fill the current gap in available data by providing a robust, predictive analysis of its NMR spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the known data for 6-methoxy-2-naphthaldehyde, with expected shifts influenced by the addition of a chloro group at the C-5 position.

Predicted ¹H NMR Data

The introduction of a chlorine atom at the C-5 position is expected to deshield the proton at C-4 and have a smaller effect on the other protons of that ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.1 - 10.2 | s | - |

| H-1 | 8.3 - 8.4 | s | - |

| H-3 | 7.9 - 8.0 | dd | ~8.5, ~1.5 |

| H-4 | 7.8 - 7.9 | d | ~8.5 |

| H-7 | 7.4 - 7.5 | d | ~9.0 |

| H-8 | 8.0 - 8.1 | d | ~9.0 |

| OCH₃ | 4.0 - 4.1 | s | - |

Solvent: CDCl₃ Reference: TMS (0 ppm)

Predicted ¹³C NMR Data

The aldehyde carbon will be the most downfield signal. The carbon bearing the chlorine (C-5) and the carbons ortho and para to it will show the most significant shifts compared to the parent compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CHO | 192 - 193 |

| C-1 | 137 - 138 |

| C-2 | 134 - 135 |

| C-3 | 130 - 131 |

| C-4 | 128 - 129 |

| C-4a | 129 - 130 |

| C-5 | 130 - 131 |

| C-6 | 158 - 159 |

| C-7 | 106 - 107 |

| C-8 | 125 - 126 |

| C-8a | 132 - 133 |

| OCH₃ | 55 - 56 |

Solvent: CDCl₃ Reference: CDCl₃ (77.16 ppm)

Experimental Protocols

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Generalized workflow for NMR spectroscopy.

Conclusion

While experimental data for this compound remains to be published, the predictive ¹H and ¹³C NMR data presented in this guide offer a valuable resource for researchers. The provided tables of expected chemical shifts, along with the detailed experimental protocols and workflow diagrams, should facilitate the synthesis, identification, and further investigation of this compound and its derivatives. It is recommended that this predicted data be used as a reference point and confirmed with experimental data once it becomes available.

Mass Spectrometry of 5-Chloro-6-methoxy-2-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 5-Chloro-6-methoxy-2-naphthaldehyde, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions and their plausible relative abundances for this compound (molecular weight: 220.65 g/mol for the 35Cl isotope) upon electron ionization.

| m/z (mass-to-charge ratio) | Predicted Ion | Plausible Relative Abundance (%) | Notes |

| 222 | [M+2]+• | 30 | Isotopic peak due to 37Cl, confirming the presence of one chlorine atom. |

| 220 | [M]+• (Molecular Ion) | 95 | The molecular ion peak, typically strong for aromatic compounds. |

| 219 | [M-H]+ | 85 | Result of the characteristic loss of a hydrogen atom from the aldehyde group. |

| 205 | [M-CH3]+ | 40 | Fragmentation of the methoxy group by loss of a methyl radical. |

| 192 | [M-CO]+• | 15 | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| 191 | [M-CHO]+ | 60 | Result of α-cleavage, with the loss of the entire aldehyde group. |

| 185 | [M-Cl]+ | 25 | Loss of the chlorine atom. |

| 162 | [M-CHO-CHO]+ | 10 | Subsequent loss of another CO molecule from the [M-CHO]+ fragment. |

| 157 | [M-CH3-CO]+• | 20 | Loss of a carbonyl group after the initial loss of a methyl radical. |

Predicted Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is initiated by the removal of an electron to form a molecular ion [M]+•. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The primary fragmentation pathways are predicted to involve the loss of the hydrogen atom from the aldehyde group, the entire aldehyde group, the methyl group from the methoxy substituent, and the chlorine atom.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard operating procedure for the analysis of solid this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

-

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum of the identified peak.

-

Identify the molecular ion peak and characteristic fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and data library spectra for confirmation.

4. Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Caption: Workflow for GC-MS analysis of the target compound.

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Chloro-6-methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Chloro-6-methoxy-2-naphthaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its functional groups and data from analogous chemical structures. It also includes a comprehensive experimental protocol for acquiring an actual FT-IR spectrum and a logical workflow for spectral analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: an aromatic aldehyde, an aryl chloride, and an aryl methoxy ether on a naphthalene scaffold. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |

| 2850-2750 | Weak-Medium | C-H Stretch | Aldehyde (Fermi Resonance Doublet) |

| ~2840 | Medium | C-H Stretch | Methoxy (-OCH₃) |

| 1710-1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| 1600-1585 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend (Asymmetric) | Methoxy (-OCH₃) |

| 1275-1200 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| 1075-1020 | Medium | C-O-C Symmetric Stretch | Aryl Ether |

| 850-550 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Note: The exact positions of the peaks can be influenced by the solid-state packing, intermolecular interactions, and the specific sampling method used.

Interpretation of the Spectrum

The FT-IR spectrum provides a molecular "fingerprint" of this compound. Key diagnostic bands include:

-

Aldehyde Group: A strong carbonyl (C=O) stretching band is expected in the 1710-1685 cm⁻¹ region.[1][2][3] The presence of one or two weaker bands between 2850 cm⁻¹ and 2750 cm⁻¹ due to the aldehydic C-H stretching, often appearing as a Fermi resonance doublet, is also a key indicator of the aldehyde functionality.[1][3]

-

Aromatic Naphthalene Ring: The presence of the aromatic system is confirmed by C-H stretching vibrations between 3100 and 3000 cm⁻¹ and multiple C=C stretching bands in the 1600-1400 cm⁻¹ region.[4][5] Strong out-of-plane C-H bending bands between 900 and 675 cm⁻¹ can provide information about the substitution pattern of the naphthalene ring.[4][5]

-

Methoxy Group: The methoxy group will exhibit a C-H stretching vibration around 2840 cm⁻¹ and an asymmetric C-H bending at approximately 1450 cm⁻¹. The strong C-O-C asymmetric and symmetric stretching vibrations are characteristic of an aryl ether and are expected to appear in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.[6][7]

-

Chloro Group: The C-Cl stretching vibration for an aryl chloride typically appears as a medium to strong band in the 850-550 cm⁻¹ range.[4][8]

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound.

Objective: To record the mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound.

Materials and Equipment:

-

This compound (solid sample)

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Potassium bromide (KBr), IR-grade

-

Pellet press

-

Sample holder for KBr pellets

-

Spatula

-

Desiccator for storing KBr

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a higher quality spectrum.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the collar of a pellet press.

-

Assemble the pellet press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes.

-

Carefully release the pressure and disassemble the press. A transparent or translucent KBr pellet containing the sample should be formed.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

-

Sample Spectrum:

-

Place the KBr pellet into the appropriate sample holder and position it in the sample beam of the spectrometer.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks and compare their positions and intensities with the predicted values and correlation tables to confirm the structure of the compound.

-

Alternative Method (Attenuated Total Reflectance - ATR):

For a quicker, non-destructive analysis, an ATR-FT-IR accessory can be used.

-

Record a background spectrum with the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation in FT-IR analysis.

Caption: Logical workflow for FT-IR analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

solubility of 5-Chloro-6-methoxy-2-naphthaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 6-Methoxy-2-naphthaldehyde

Disclaimer: This guide provides information on the solubility of 6-Methoxy-2-naphthaldehyde . Due to a lack of publicly available data for 5-Chloro-6-methoxy-2-naphthaldehyde , this related compound is presented as a reference. The substitution of a chlorine atom on the naphthalene ring will alter the physicochemical properties, including solubility. Therefore, the data herein should not be considered as a direct representation of the solubility of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of the available solubility data, experimental protocols, and relevant workflows for 6-Methoxy-2-naphthaldehyde.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of 6-Methoxy-2-naphthaldehyde in water.

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 150.1[1][2] |

Qualitative Solubility Data

The qualitative solubility of 6-Methoxy-2-naphthaldehyde in various organic solvents is summarized below.

| Solvent | Solubility | Notes |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble | Sonication may improve dissolution[1][3][4] |

| Ethanol | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble in hot solvent | Used for recrystallization[6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a reaction solvent[6] |

| 1,4-Dioxane | Soluble | Used as a reaction solvent[6] |

Experimental Protocols

Recrystallization of 6-Methoxy-2-naphthaldehyde from Ethyl Acetate

This protocol is based on a method described in a patent for the purification of 6-Methoxy-2-naphthaldehyde and can be used to infer its solubility characteristics in ethyl acetate.[6]

Objective: To purify crude 6-Methoxy-2-naphthaldehyde by recrystallization using ethyl acetate.

Materials:

-

Crude 6-Methoxy-2-naphthaldehyde

-

Ethyl acetate

-

Activated carbon

-

Heating apparatus with temperature control (e.g., heating mantle, hot plate)

-

Reaction flask

-

Stirring apparatus (e.g., magnetic stirrer and stir bar)

-

Filtration apparatus for hot filtration (e.g., heated funnel, fluted filter paper)

-

Ice bath

-

Filtration apparatus for collecting crystals (e.g., Büchner funnel, filter flask)

-

Drying oven

Procedure:

-

Dissolution: In a suitable flask, combine the crude 6-Methoxy-2-naphthaldehyde with ethyl acetate. The typical solid-to-liquid ratio is 1g of crude product to 5-10 mL of ethyl acetate.

-

Heat the mixture to 70°C while stirring until the solid is completely dissolved.

-

Decolorization: Add activated carbon to the solution. The mass of the activated carbon should be approximately 10% of the mass of the crude product.

-

Maintain the temperature at 70°C and continue stirring for 30 minutes.

-

Hot Filtration: Quickly filter the hot solution to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool to room temperature.

-

Further, cool the filtrate in an ice bath to approximately 5°C.

-

Stir the solution at this temperature for about 3 hours to promote crystallization.

-

Crystal Collection: Collect the crystals by filtration.

-

Drying: Dry the purified crystals in a blowing oven at 45°C for 8 hours.

General Protocol for Determining Solubility of Aromatic Aldehydes via High-Performance Liquid Chromatography (HPLC)

While a specific protocol for 6-Methoxy-2-naphthaldehyde is not detailed in the searched literature, a general method for determining the solubility of aromatic aldehydes using HPLC can be applied.[8]

Objective: To quantitatively determine the solubility of an aromatic aldehyde in a given solvent.

Materials:

-

Aromatic aldehyde (e.g., 6-Methoxy-2-naphthaldehyde)

-

Selected organic solvent

-

Internal standard

-

Methanol or other suitable solvent for dilution

-

HPLC system with a UV detector

-

Syringe filters (e.g., 0.45 µm PES)

-

HPLC vials

-

Analytical balance

-

Vortex mixer and/or sonicator

-

Thermostatically controlled shaker or incubator

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of the aromatic aldehyde in a suitable solvent (e.g., methanol) at known concentrations.

-

Add a constant concentration of an internal standard to each standard solution.

-

Analyze each standard by HPLC and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of the aromatic aldehyde to a known volume or mass of the solvent of interest in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Allow the mixture to stand at the same constant temperature for any undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute a known volume of the filtered supernatant with a suitable solvent (e.g., methanol) to bring the concentration within the range of the calibration curve. Add the internal standard at the same concentration used for the calibration standards.

-

Analyze the diluted sample by HPLC.

-

-

Calculation:

-

From the HPLC data, determine the peak area ratio of the aromatic aldehyde to the internal standard.

-

Use the calibration curve to determine the concentration of the aldehyde in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at that specific temperature.

-

Visualizations

Below are diagrams illustrating the experimental workflows described.

Caption: Recrystallization workflow for 6-Methoxy-2-naphthaldehyde.

Caption: General workflow for determining solubility by HPLC.

References

- 1. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 2. 6-Methoxy-2-naphthaldehyde|lookchem [lookchem.com]

- 3. 6-Methoxy-2-naphthaldehyde CAS#: 3453-33-6 [m.chemicalbook.com]

- 4. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]

- 7. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Theoretical Properties of 5-Chloro-6-methoxy-2-naphthaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Chloro-6-methoxy-2-naphthaldehyde is limited in publicly available literature. This guide provides a comprehensive theoretical overview based on the well-characterized parent compound, 6-methoxy-2-naphthaldehyde, and established principles of physical organic chemistry. The properties of the chloro-substituted derivative are largely predicted and should be confirmed experimentally.

Core Physicochemical Properties

The introduction of a chlorine atom at the 5-position of the naphthalene ring is anticipated to modulate the physicochemical properties of the parent molecule, 6-methoxy-2-naphthaldehyde. These changes are primarily due to the electronegativity and steric bulk of the chlorine atom, which influence intermolecular forces and molecular packing.

Table 1: Comparison of Physicochemical Properties

| Property | 6-Methoxy-2-naphthaldehyde (Experimental Data) | This compound (Predicted) |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₉ClO₂ |

| Molecular Weight | 186.21 g/mol [1] | 220.65 g/mol |

| Melting Point | 81-84 °C | Expected to be higher due to increased molecular weight and polarity. |

| Boiling Point | 340.2 °C at 760 mmHg[2] | Expected to be higher. |

| Appearance | White to off-white crystalline solid[2] | Likely a crystalline solid. |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[3] | Similar solubility profile, with a potential slight decrease in polar solvent solubility. |

Predicted Spectral Characteristics

The substitution of a hydrogen atom with chlorine will induce notable shifts in the spectral signatures of the molecule. These predictions are valuable for the characterization of synthesized this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | The aldehyde proton signal is expected to appear as a singlet downfield of 10 ppm. Aromatic protons will exhibit complex splitting patterns, with potential downfield shifts for protons in proximity to the electron-withdrawing chloro and aldehyde groups. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is predicted to have a chemical shift exceeding 190 ppm. The carbon atom bonded to the chlorine (C-5) will exhibit a characteristic shift, and its signal may be broadened. The methoxy carbon signal should appear in the 55-60 ppm range. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹. A C-O stretching band for the methoxy group should be observable near 1250 cm⁻¹. The C-Cl stretching vibration is anticipated in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum should display a molecular ion peak (M⁺) at m/z 220 and a characteristic isotopic peak (M+2) at m/z 222 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Proposed Synthesis and Experimental Workflow

A plausible synthetic route for this compound would likely involve the regioselective chlorination of a 6-methoxynaphthalene derivative, followed by formylation.

Generalized Experimental Protocol

-

Chlorination: A suitable starting material, such as 6-methoxy-2-naphthol, could be subjected to electrophilic chlorination. Reagents like N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., dichloromethane or acetonitrile) would be a standard choice for this transformation. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC).

-

Formylation: Following the successful chlorination, the aldehyde group can be introduced at the 2-position. Standard formylation methods include the Vilsmeier-Haack reaction (using a mixture of POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine in an acidic medium).

-

Purification: The crude product would require purification, typically involving column chromatography over silica gel, followed by recrystallization to yield the pure this compound.

Visualization of the Synthetic Workflow

Caption: A proposed two-step synthesis of this compound.

Potential Biological Activity and Drug Development Context

While specific biological activities for this compound have not been reported, the naphthalene scaffold is a common motif in biologically active compounds, exhibiting anticancer, antifungal, and anti-inflammatory properties.[4][5][6][7] The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds.[8] The chlorine atom can participate in halogen bonding, a significant non-covalent interaction that can improve binding affinity to biological targets.[8]

Logical Pathway in Drug Discovery

The exploration of this compound as a potential therapeutic agent would follow a standard drug discovery pipeline.

Caption: A simplified representation of the drug discovery and development process.

References

- 1. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution of 6-Methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 6-methoxy-2-naphthaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The regioselectivity of these reactions is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing aldehyde group. This document details the theoretical basis for the observed reactivity and provides available experimental data and protocols for key electrophilic substitution reactions, including halogenation.

Introduction: Reactivity and Regioselectivity

The naphthalene ring system is more reactive towards electrophilic attack than benzene. In 6-methoxy-2-naphthaldehyde, the directing effects of the two substituents determine the position of electrophilic substitution.

-

The Methoxy Group (-OCH₃): Located at the C6 position, the methoxy group is a strong activating group and an ortho, para-director. It donates electron density to the naphthalene ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. The positions ortho (C5 and C7) and para (no direct para position in the same ring) to the methoxy group are activated.

-

The Aldehyde Group (-CHO): Situated at the C2 position, the aldehyde group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the positions meta to it (C4, C5, and C7).

The combined influence of these two groups suggests that electrophilic substitution will preferentially occur at the C5 position , which is ortho to the activating methoxy group and meta to the deactivating aldehyde group. The C7 position is also activated by the methoxy group and meta to the aldehyde, but substitution at C5 is generally favored.

Key Electrophilic Substitution Reactions

While specific experimental data for all types of electrophilic substitution on 6-methoxy-2-naphthaldehyde is limited in publicly available literature, we can infer the expected outcomes and provide protocols based on reactions with closely related compounds.

Halogenation

Halogenation, particularly bromination, is a well-documented electrophilic substitution reaction. Based on the directing effects of the substituents, bromination of 6-methoxy-2-naphthaldehyde is expected to yield primarily 5-bromo-6-methoxy-2-naphthaldehyde.

A process for the synthesis of 2-acetyl-5-bromo-6-methoxynaphthalene, a compound structurally similar to the expected product of brominating 6-methoxy-2-naphthaldehyde, has been described. This suggests that direct bromination of the naphthalene core is feasible.

Table 1: Halogenation of a 6-Methoxy-2-acylnaphthalene Derivative

| Starting Material | Reagent | Product | Yield | Reference |

| 2-acetyl-6-methoxynaphthalene | Alkyl acetate, Alkaline alcoholate | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (from 2-acetyl-5-bromo-6-methoxynaphthalene) | Not specified | [1] |

Nitration

Nitration is a classic electrophilic aromatic substitution. For 6-methoxy-2-naphthaldehyde, the expected major product of nitration is 5-nitro-6-methoxy-2-naphthaldehyde . The reaction would typically be carried out using a mixture of nitric acid and sulfuric acid at low temperatures.

Sulfonation

Sulfonation of 6-methoxy-2-naphthaldehyde with fuming sulfuric acid is predicted to yield 6-methoxy-2-naphthaldehyde-5-sulfonic acid . The reaction conditions, particularly temperature, can influence the regioselectivity of sulfonation on naphthalene derivatives.[3]

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are important methods for introducing carbon substituents onto aromatic rings. However, the presence of the deactivating aldehyde group on 6-methoxy-2-naphthaldehyde makes these reactions challenging. The reaction conditions for Friedel-Crafts acylation of the related 2-methoxynaphthalene have been studied, with the solvent playing a crucial role in determining the product distribution.[4] For 6-methoxy-2-naphthaldehyde, acylation, if successful, would be expected to occur at the C5 position.

Experimental Protocols

Detailed experimental protocols for the electrophilic substitution of 6-methoxy-2-naphthaldehyde are scarce. The following are representative procedures for related transformations that can serve as a starting point for reaction optimization.

Synthesis of 6-methoxy-2-naphthaldehyde (for context)

A common method for the synthesis of the starting material, 6-methoxy-2-naphthaldehyde, involves the reaction of 2-bromo-6-methoxynaphthalene with n-butyllithium followed by quenching with N,N-dimethylformamide (DMF).

Procedure: To a solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in THF (10 mL) at -78° C., was added n-butyllithium (1.69 mL of a 2.5M in hexanes, 4.22 mmol) dropwise and the solution was stirred for 45 min at -78° C. N,N-dimethylformamide (0.31 g, 4.22 mmol) was then added and the reaction was allowed to stir for 15 min at -78° C. The reaction was quenched with saturated aqueous NH₄Cl (10 mL). This solution was extracted with ethyl acetate (3×10 mL). The organic layers were combined, dried with MgSO₄ and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 15:85) to afford 345 mg (88%) of 6-methoxy-2-napthaldehyde as an off-white solid.[5]

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic substitution on 6-methoxy-2-naphthaldehyde is a direct consequence of the electronic effects of the substituents. These relationships can be visualized as follows:

Caption: Logical workflow of electrophilic substitution on 6-methoxy-2-naphthaldehyde.

The following diagram illustrates a general experimental workflow for carrying out and analyzing an electrophilic substitution reaction on this substrate.

Caption: General experimental workflow for electrophilic substitution.

Conclusion

The electrophilic substitution of 6-methoxy-2-naphthaldehyde is a regioselective process, strongly favoring substitution at the C5 position due to the concerted directing effects of the activating methoxy group and the deactivating aldehyde group. While detailed experimental data for a wide range of electrophilic substitution reactions on this specific substrate are not extensively reported, the principles of electrophilic aromatic substitution and data from closely related compounds provide a solid foundation for predicting reaction outcomes and designing synthetic strategies. Further research is warranted to explore the full scope of electrophilic substitution reactions on this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Chlorination of 6-methoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the chlorination of 6-methoxy-2-naphthaldehyde. While direct, peer-reviewed studies on the specific chlorination of this compound are not extensively available, this document extrapolates from established methodologies for the chlorination of structurally similar aromatic aldehydes and naphthalene derivatives to propose viable synthetic routes. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development.

Introduction

6-methoxy-2-naphthaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules.[1] The introduction of a chlorine atom onto its aromatic scaffold can significantly modulate the physicochemical and biological properties of its derivatives, including metabolic stability, binding affinity, and bioavailability. This guide explores potential pathways for the electrophilic chlorination of 6-methoxy-2-naphthaldehyde, focusing on regioselectivity, reaction conditions, and plausible experimental protocols.

Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of the chlorination of 6-methoxy-2-naphthaldehyde is governed by the directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups. The methoxy group is a strong activating, ortho-, para- directing group due to its resonance electron-donating effect. Conversely, the aldehyde group is a deactivating, meta- directing group due to its inductive and resonance electron-withdrawing effects.

Based on these directing effects, electrophilic attack is most likely to occur at positions ortho or para to the strongly activating methoxy group. The potential sites for chlorination are C1, C5, and C7. Steric hindrance may influence the substitution pattern, with the C5 and C7 positions being potentially more accessible than the C1 position, which is peri to the naphthalene ring system.

Proposed Chlorination Methodologies

Two primary chlorinating agents are proposed for the effective chlorination of 6-methoxy-2-naphthaldehyde: Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).

Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a versatile reagent for the chlorination of aromatic compounds.[2][3] The reaction can proceed via either an electrophilic or a radical pathway, depending on the reaction conditions. For the chlorination of an electron-rich aromatic system like 6-methoxy-2-naphthaldehyde, an electrophilic pathway is generally favored.

3.1.1. Proposed Experimental Protocol with Sulfuryl Chloride

-

Materials: 6-methoxy-2-naphthaldehyde, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (CH₂Cl₂), Anhydrous Aluminum Chloride (AlCl₃) (optional, as a Lewis acid catalyst), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

If a catalyst is used, add anhydrous aluminum chloride (0.1-1.2 equivalents) portion-wise, ensuring the temperature remains low.[4]

-

Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in dichloromethane dropwise to the cooled reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.1.2. Quantitative Data from Analogous Reactions

| Reactant | Chlorinating Agent | Catalyst | Product | Yield | Reference |

| o-Cresol | SO₂Cl₂ | None | 4-chloro-o-cresol | 84% | [5] |

| Phenol | PIFA/AlCl₃ | AlCl₃ | ortho-chlorophenol | High (not specified) | [4] |

Table 1: Examples of yields from analogous chlorination reactions.

Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent for electron-rich aromatic compounds.[6][7][8] It is considered a source of an electrophilic chlorine atom ("Cl⁺").

3.2.1. Proposed Experimental Protocol with N-Chlorosuccinimide

-

Materials: 6-methoxy-2-naphthaldehyde, N-Chlorosuccinimide (NCS), Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), Acetic acid (optional, as a catalyst).

-

Procedure:

-

Dissolve 6-methoxy-2-naphthaldehyde (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.0-1.2 equivalents) to the solution.

-

If desired, add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed experimental workflow and the general mechanism for electrophilic aromatic chlorination.

References

- 1. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 7. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Chlorination - Common Conditions [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for 5-Chloro-6-methoxy-2-naphthaldehyde in Medicinal Chemistry

Disclaimer: Direct experimental data on the medicinal chemistry applications of 5-Chloro-6-methoxy-2-naphthaldehyde is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of naphthaldehydes and the biological activities of structurally related compounds. These are intended to serve as a starting point for researchers and are not based on established experimental findings for this specific compound.

Introduction

This compound is a substituted naphthaldehyde derivative that holds potential as a versatile building block in medicinal chemistry. The naphthalene scaffold is a common feature in many biologically active compounds, and the presence of chloro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules. The aldehyde functional group serves as a key handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for drug discovery.

The chloro group can enhance membrane permeability and metabolic stability, while the methoxy group can modulate receptor binding and solubility. This combination of features makes this compound an attractive starting material for the synthesis of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

Based on the reactivity of the aldehyde group and the known biological activities of similar naphthalenic structures, this compound could be a valuable precursor for the synthesis of compounds targeting a range of therapeutic areas:

-

Anticancer Agents: The naphthaldehyde moiety can be elaborated into various heterocyclic systems known to possess antiproliferative properties. For instance, it can serve as a precursor for chalcones, quinolines, and other scaffolds that have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: Naphthalene derivatives are found in several non-steroidal anti-inflammatory drugs (NSAIDs). The aldehyde can be converted to carboxylic acids, amides, or other functional groups to explore potential anti-inflammatory activity.

-

Antimicrobial Agents: The aromatic and lipophilic nature of the naphthalene ring, combined with the potential for diverse functionalization, makes it a suitable scaffold for the development of new antibacterial and antifungal agents.

-

Fluorescent Probes: Naphthaldehyde derivatives are known to be useful in the development of fluorescent probes for biological imaging and assays due to their inherent fluorescence.

Experimental Protocols

The following are generalized protocols for the synthesis of potential drug-like molecules starting from this compound. Researchers should optimize these protocols for their specific target molecules.

Protocol 1: Synthesis of Chalcone Derivatives

Chalcones are a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.

Reaction Scheme:

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

-

Ethanol

-

Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round bottom flask.

-

Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid product using a Buchner funnel, wash with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde. They are known to exhibit a variety of biological activities, including antimicrobial and anticancer effects.

Reaction Scheme:

Materials:

-

This compound

-

Primary amine (e.g., aniline or a substituted aniline)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Magnetic stirrer

-

Round bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours (monitor by TLC).

-

Allow the reaction mixture to cool to room temperature. The Schiff base may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold solvent, and dry.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

-

Characterize the synthesized Schiff base using spectroscopic methods.

Data Presentation

As no direct experimental data for this compound derivatives are available, the following table is a hypothetical representation of how quantitative data for synthesized compounds could be presented.

Table 1: Hypothetical Biological Activity Data for Derivatives of this compound

| Compound ID | Derivative Type | Target | Assay | IC₅₀ (µM) |

| Cpd-1 | Chalcone | MCF-7 (Breast Cancer Cell Line) | MTT Assay | 15.2 |

| Cpd-2 | Chalcone | A549 (Lung Cancer Cell Line) | MTT Assay | 22.5 |

| Cpd-3 | Schiff Base | E. coli | MIC Assay | 32 |

| Cpd-4 | Schiff Base | S. aureus | MIC Assay | 18 |

Visualizations

The following diagrams illustrate the potential synthetic pathways and logical relationships in the application of this compound.

The Role of 5-Chloro-6-methoxy-2-naphthaldehyde as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Chloro-6-methoxy-2-naphthaldehyde is a substituted naphthaldehyde derivative with potential as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a naphthalene core with chloro, methoxy, and aldehyde functional groups, offers multiple reaction sites for the construction of complex molecules with diverse biological activities. While direct and extensive literature on the specific applications of this compound is limited, its structural similarity to the well-documented intermediate, 6-methoxy-2-naphthaldehyde, allows for the extrapolation of its potential uses in drug discovery and development. This document provides detailed application notes and protocols based on established synthetic methodologies for analogous compounds, offering a valuable resource for researchers exploring the utility of this and similar intermediates.

The primary analogue, 6-methoxy-2-naphthaldehyde, is a crucial building block in the synthesis of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Therefore, a primary projected application of this compound is in the generation of novel NSAID candidates. The introduction of a chloro group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially leading to improved efficacy, selectivity, or a modified side-effect profile.

Application Notes

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce amine functionalities and build diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of stilbene and chalcone derivatives, which are known to possess anticancer, anti-inflammatory, and antioxidant properties.

-

Aldol Condensation: To create larger, more complex carbon skeletons, as seen in the synthesis of Nabumetone from its parent naphthaldehyde.

-

Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol derivatives, respectively, which can serve as further synthetic intermediates.

The chloro and methoxy substituents on the naphthalene ring can modulate the electronic properties of the molecule and provide opportunities for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of derivatives from 6-methoxy-2-naphthaldehyde and are proposed as starting points for the utilization of this compound.

Protocol 1: Synthesis of a Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation of this compound with an acetophenone to yield a chalcone derivative. Chalcones are a class of compounds with a wide range of biological activities.

Reaction Scheme:

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Ethanol

-

Aqueous Sodium Hydroxide (10%)

-

Hydrochloric Acid (1 M)

-

Stirring apparatus

-

Reaction flask

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a reaction flask.

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add aqueous sodium hydroxide solution dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with 1 M HCl.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |

| This compound | 4'-hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(5-chloro-6-methoxy-2-naphthyl)prop-2-en-1-one | 85-95 | >95 |

Protocol 2: Synthesis of a Nabumetone Analogue

This protocol describes a potential pathway to a novel analogue of Nabumetone starting from this compound, involving an aldol condensation followed by a reduction step.

Reaction Scheme:

Materials:

-

This compound

-

Acetone

-

Sodium Hydroxide

-

Ethanol